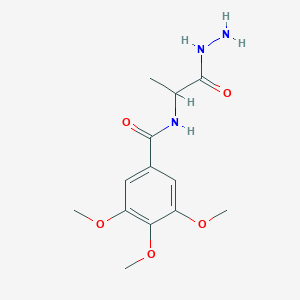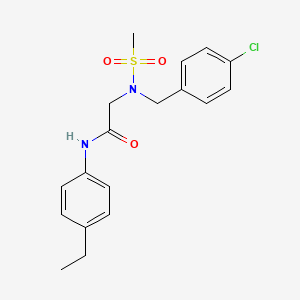![molecular formula C21H15Cl2N3O6 B5220672 N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide, commonly known as DCPA, is a herbicide that belongs to the chemical family of chloroacetanilides. It is widely used in agriculture to control grass and broadleaf weeds in crops such as soybeans, corn, and wheat. DCPA was first registered for use in the United States in 1966 and has been used extensively since then.
Mechanism of Action
DCPA inhibits the synthesis of fatty acids in plants by blocking the activity of the enzyme acetyl CoA carboxylase. This leads to the accumulation of toxic levels of malonyl CoA, which disrupts normal cellular functions and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to mammals and birds. However, it can cause skin and eye irritation and can be harmful if ingested. DCPA has also been shown to have some endocrine-disrupting effects in laboratory animals, although the significance of these effects in humans is not clear.
Advantages and Limitations for Lab Experiments
DCPA is a widely used herbicide and has well-established methods for its synthesis and analysis. It is also relatively inexpensive and readily available. However, its use in laboratory experiments is limited by its toxicity and potential environmental impact. Alternative herbicides that are less toxic and have lower environmental impact are often preferred for laboratory studies.
Future Directions
There are several areas of research that could be pursued to further our understanding of DCPA and its impact on the environment. These include:
1. Developing new methods for the synthesis of DCPA that are more environmentally friendly and cost-effective.
2. Investigating the potential for DCPA to accumulate in soil and water systems and its impact on non-target organisms.
3. Studying the long-term effects of DCPA exposure on human health and the environment.
4. Developing alternative herbicides that are more effective and have lower environmental impact.
5. Exploring the potential for using DCPA as a model compound for studying the fate and transport of herbicides in soil and water systems.
In conclusion, DCPA is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. While it has low toxicity to non-target organisms, its use in laboratory experiments is limited by its toxicity and potential environmental impact. Further research is needed to fully understand the impact of DCPA on human health and the environment and to develop alternative herbicides that are more effective and have lower environmental impact.
Synthesis Methods
DCPA can be synthesized by reacting 2,3-dichloroaniline with 3,5-dinitrobenzoic acid in the presence of thionyl chloride and then reacting the resulting intermediate with 3,4-dichlorobenzylamine. The final product is obtained after purification by recrystallization.
Scientific Research Applications
DCPA has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds and has low toxicity to non-target organisms. DCPA is also used as a model compound for studying the environmental fate and transport of herbicides in soil and water systems.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O6/c22-18-2-1-3-19(21(18)23)24-20(27)9-6-13-4-7-16(8-5-13)32-17-11-14(25(28)29)10-15(12-17)26(30)31/h1-5,7-8,10-12H,6,9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEIJVQBJMXOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)
![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)

![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)



![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)
![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)

![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)
